molecular formula C19H24ClN3 B5552247 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

Katalognummer B5552247
Molekulargewicht: 329.9 g/mol
InChI-Schlüssel: GUHLGSKPTXEWRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heterocyclic compounds, particularly those incorporating piperidine and imidazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound , incorporating a chlorobenzyl group, a cyclopropylmethyl group, and an imidazole ring, belongs to this class of bioactive molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, nucleophilic substitutions, and the use of catalysts to achieve desired frameworks. For instance, compounds derived from bioactive molecules have been synthesized through condensation processes, utilizing intermediates with significant biological importance (Thimmegowda et al., 2009).

Molecular Structure Analysis

Crystal structure studies of similar compounds reveal intricate details about molecular geometry, including bond lengths, angles, and conformational preferences. These studies are crucial for understanding the molecular basis of biological activity and for guiding the design of molecules with improved efficacy (Thimmegowda et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. ACAT-1 Inhibitors for Cholesterol Management Compounds with imidazole and piperidine structures have been investigated for their potential to inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, a key enzyme involved in cholesterol metabolism. For instance, Shibuya et al. (2018) identified K-604 as a potent ACAT-1 inhibitor with potential for treating diseases related to ACAT-1 overexpression, highlighting the importance of these structural motifs in developing cholesterol management therapies Shibuya et al., 2018.

2. Histamine H3-Receptor Antagonists Research into histamine H3-receptor antagonists, which are relevant for conditions like allergies and asthma, has shown that replacing the imidazole ring with a piperidine moiety can maintain or enhance biological activity. This suggests that compounds with piperidine and imidazole-like structures could have applications in designing new antihistamines Meier et al., 2001.

3. Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position, a structure reminiscent of the compound of interest, have been synthesized as potential antiulcer agents, demonstrating the role of such structures in gastrointestinal drug development Starrett et al., 1989.

4. Novel Syntheses in Medicinal Chemistry Research on synthesizing novel compounds for potential therapeutic applications often involves structures similar to 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. For example, Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating the versatility and importance of these structural elements in drug design Bekircan & Bektaş, 2008.

Eigenschaften

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3/c20-18-5-1-3-16(11-18)12-22-9-2-4-17(14-22)19-21-8-10-23(19)13-15-6-7-15/h1,3,5,8,10-11,15,17H,2,4,6-7,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLGSKPTXEWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NC=CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.